Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate
CAS No.: 66859-22-1
Cat. No.: VC8287044
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66859-22-1 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate |
| Standard InChI | InChI=1S/C14H16N2O2/c1-18-14(17)11-8-15-7-6-10-9-4-2-3-5-12(9)16-13(10)11/h2-5,11,15-16H,6-8H2,1H3 |
| Standard InChI Key | ZWJKWUGXCCUBFM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CNCCC2=C1NC3=CC=CC=C23 |
| Canonical SMILES | COC(=O)C1CNCCC2=C1NC3=CC=CC=C23 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines an indole moiety—a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring—with a seven-membered hexahydroazepine ring. The methyl ester group at position 5 introduces steric and electronic effects that influence both reactivity and biological interactions. The fused ring system creates a rigid framework, which enhances binding affinity to biological targets through π-π stacking and hydrogen bonding.
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
Multistep Synthesis Strategy
The synthesis of methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate typically begins with methyl indole-5-carboxylate, which undergoes sequential functionalization and cyclization. Key steps include:
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Indole Core Preparation: Fischer indole synthesis or Buchwald-Hartwig amination may be employed to construct the indole backbone.
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Azepine Ring Formation: Cyclization of the indole derivative with a diamine or amino alcohol under acidic or basic conditions forms the hexahydroazepine ring. Catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl) are often used to facilitate this step.
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Esterification: Introduction of the methyl ester group via reaction with methanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indole Formation | Phenylhydrazine, ketone, HSO, Δ | 65–75 |
| Azepine Cyclization | Ethylenediamine, PTSA, toluene, reflux | 50–60 |
| Esterification | Methanol, DCC, DMAP, CHCl, rt | 85–90 |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Strong absorption bands at 1720 cm (C=O stretch) and 1240 cm (C-O ester) validate the ester functional group.
Applications in Medicinal Chemistry
Neurodegenerative Disease Research
Preclinical studies suggest the compound’s nAChR modulation could address cognitive deficits in Alzheimer’s disease by reducing β-amyloid neurotoxicity.
Analgesic Development
By targeting α9α10 nAChRs, the compound shows promise in treating neuropathic pain without opioid-related side effects.
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